molecular formula C16H16O4 B6405459 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid CAS No. 1140461-95-5

4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid

Cat. No. B6405459
Key on ui cas rn: 1140461-95-5
M. Wt: 272.29 g/mol
InChI Key: ZKNQZQNFXKPEDK-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

A solution of methyl 2′,4′-dimethoxy-2-methylbiphenyl-4-carboxylate obtained in step 2 (2 g; 6.99 mmol) in EtOH (60 mL) at RT was treated with sodium hydroxide (4.19 mL; 5 M; 20.96 mmol). The reaction mixture was stirred at 60° C. for 1 hour. The reaction mixture was concentrated to give a brown solid that was taken up in water (40 mL) and the aqueous phase was washed twice with EtOAc and then acidified with HCl to pH 2. Then it was concentrated until precipitation (⅕ of the volume). The suspension was filtered off and dried under vacuum affording the title compound as an orange solid. 1H NMR (DMSO-d6, 300 MHz) δ 12.59 (br s, 1H), 7.58-7.51 (m, 2H), 6.97-6.95 (d, J=8.03 Hz, 1H), 6.81-6.79 (d, J=8.39 Hz, 1H), 6.44-6.37 (m, 2H), 3.59 (s, 3H), 3.49 (s, 3H), 1.88 (s, 3H). LC/MS (Method A): 272.9 (M+H)+; 270.9 (M−H)−. HPLC (Method A) Rt 3.87 min (Purity: 99.7%).
Name
methyl 2′,4′-dimethoxy-2-methylbiphenyl-4-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.19 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([O:19]C)=[O:18])=[CH:13][C:12]=1[CH3:21].[OH-].[Na+]>CCO.O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][C:12]=1[CH3:21] |f:1.2|

Inputs

Step One
Name
methyl 2′,4′-dimethoxy-2-methylbiphenyl-4-carboxylate
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C1=C(C=C(C=C1)C(=O)OC)C
Name
Quantity
4.19 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid that
WASH
Type
WASH
Details
the aqueous phase was washed twice with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Then it was concentrated until precipitation (⅕ of the volume)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)C1=C(C=C(C=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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